molecular formula C13H26N2O2 B6237965 tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate CAS No. 1269839-78-2

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

Cat. No.: B6237965
CAS No.: 1269839-78-2
M. Wt: 242.4
InChI Key:
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Description

tert-Butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclohexylethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of protected amines and as a precursor for the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the function of various biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(benzyloxy)carbamate
  • N-Boc-ethylenediamine

Uniqueness

Compared to similar compounds, tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is unique due to its cyclohexylethyl moiety. This structural feature imparts distinct steric and electronic properties, making it more selective in its interactions with biological targets. Additionally, the presence of the tert-butyl group provides stability and resistance to hydrolysis, enhancing its utility in various applications.

Properties

CAS No.

1269839-78-2

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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